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Compound of Interest

Compound Name: 1H-1,2,3-Triazole-1-ethanol

Cat. No.: B1353962 Get Quote

An In-Depth Technical Guide to 1H-1,2,3-Triazole-1-ethanol: Properties, Synthesis, and

Applications

Abstract
1H-1,2,3-Triazole-1-ethanol is a heterocyclic building block of significant interest in medicinal

chemistry and materials science. As a derivative of the stable and versatile 1,2,3-triazole ring

system, it offers a unique combination of chemical properties, including hydrogen bonding

capabilities and a scaffold for further chemical modification. The presence of a primary alcohol

functional group provides a convenient handle for elaboration into more complex molecular

architectures. This guide provides a comprehensive overview of its core physicochemical

properties, validated synthesis protocols, key applications in drug discovery, and essential

safety and handling procedures, intended for researchers and professionals in the chemical

and pharmaceutical sciences.

Introduction: The Significance of the 1,2,3-Triazole
Scaffold
The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which

has become a cornerstone in medicinal chemistry.[1][2] Its prominence is largely due to its

exceptional chemical stability; it is resistant to metabolic degradation, hydrolysis, and oxidative

or reductive conditions.[1] The triazole moiety is considered a valuable pharmacophore that

can engage in hydrogen bonding and dipole-dipole interactions with biological targets without

being ionizable under physiological conditions.[3][4] This unique set of properties has led to the

incorporation of the 1,2,3-triazole scaffold into numerous approved drugs, including the
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cephalosporin antibiotic cefatrizine and the beta-lactamase inhibitor tazobactam.[3] The

synthetic accessibility of this ring system, particularly through copper-catalyzed azide-alkyne

cycloaddition (CuAAC), or "click chemistry," has further cemented its role as a versatile linker

and structural component in the design of novel therapeutic agents.[5][6]

1H-1,2,3-Triazole-1-ethanol emerges as a particularly useful derivative. The ethanol

substituent not only enhances polarity and potential solubility but also serves as a key synthetic

intermediate, allowing for its conjugation to other molecules of interest through esterification,

etherification, or other standard chemical transformations.

Core Physicochemical Properties
The fundamental properties of 1H-1,2,3-Triazole-1-ethanol are summarized below. It is

typically supplied as a solid, though some sources describe it as a colorless to light yellow

liquid, which may reflect its low melting point or the presence of impurities.[7][8]
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Property Value Source(s)

IUPAC Name
2-(1H-1,2,3-triazol-1-yl)ethan-

1-ol
[9]

CAS Number 74731-63-8 [10][11]

Molecular Formula C₄H₇N₃O [7][10]

Molecular Weight 113.12 g/mol [7][10]

Physical Form Solid [7]

Boiling Point 148-150 °C (at 5 Torr) [8]

Density (Predicted) 1.32 ± 0.1 g/cm³ [8]

pKa (Predicted) 13.77 ± 0.10 [10]

Hydrogen Bond Donors 1 [10]

Hydrogen Bond Acceptors 3 [10]

Rotatable Bond Count 2 [10]

Topological Polar Surface Area 50.9 Å² [10]

InChI Key
PKHVUMMJMYKRNO-

UHFFFAOYSA-N
[7]

Canonical SMILES C1=CN(N=N1)CCO [10]

Spectroscopic and Structural Characterization
While specific spectra for this exact compound are not widely published, its structure allows for

the confident prediction of characteristic signals in NMR and IR spectroscopy.

¹H NMR Spectroscopy: The proton spectrum is expected to show three distinct signals. The

single proton on the triazole ring (H-5) would appear as a singlet furthest downfield. The two

methylene groups (-CH₂-) of the ethanol side chain would appear as two triplets due to

mutual coupling. The -CH₂- group adjacent to the triazole ring will be more deshielded than

the -CH₂- group adjacent to the hydroxyl group. The hydroxyl proton (-OH) would appear as

a broad singlet, the position of which is dependent on solvent and concentration.
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¹³C NMR Spectroscopy: Four distinct carbon signals are expected. Two signals for the

triazole ring carbons and two signals for the carbons of the ethanol side chain.

Infrared (IR) Spectroscopy: Key absorbances would include a broad peak around 3300 cm⁻¹

corresponding to the O-H stretch of the alcohol, C-H stretching peaks around 2900-3000

cm⁻¹, and C=N and N=N stretching vibrations characteristic of the triazole ring in the 1400-

1600 cm⁻¹ region.

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 113.12.

Synthesis and Purification
1H-1,2,3-Triazole-1-ethanol can be reliably synthesized via the N-alkylation of 1H-1,2,3-

triazole with a suitable two-carbon electrophile, such as 2-bromoethanol. This method is

straightforward and utilizes readily available starting materials.

Experimental Protocol: Synthesis via N-Alkylation
Objective: To synthesize 2-(1H-1,2,3-triazol-1-yl)ethan-1-ol from 1H-1,2,3-triazole and 2-

bromoethanol.

Materials:

1H-1,2,3-Triazole

2-Bromoethanol

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), add 1H-1,2,3-triazole (1.0 eq).

Solvent Addition: Add anhydrous DMF to dissolve the triazole (approx. 0.5 M concentration).

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq)

portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates

the triazole ring, forming the sodium triazolide salt, which is a potent nucleophile for the

subsequent alkylation step. The reaction is performed at 0°C to control the exothermic

reaction and hydrogen gas evolution.

Alkylation: After stirring for 30 minutes at 0 °C, add 2-bromoethanol (1.2 eq) dropwise to the

suspension.

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate

solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Causality: The aqueous quench neutralizes any remaining base. Ethyl acetate is chosen as

the extraction solvent due to the product's good solubility and its immiscibility with water.

Purification (Liquid-Liquid Extraction): Wash the combined organic layers with water and then

with brine. Dry the organic layer over anhydrous MgSO₄.

Purification (Chromatography): Filter off the drying agent and concentrate the solvent under

reduced pressure. Purify the crude residue by silica gel column chromatography using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure

product.
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Reaction Phase

Workup & Purification

1. Dissolve 1H-1,2,3-Triazole
in anhydrous DMF

2. Cool to 0°C and add NaH
(Formation of Triazolide Anion)

3. Add 2-Bromoethanol
(SN2 Reaction)

4. Stir at Room Temperature
(12-18h)

5. Quench with aq. NaHCO₃

6. Extract with Ethyl Acetate

7. Wash with Brine & Dry

8. Column Chromatography

Pure 1H-1,2,3-Triazole-1-ethanol

Click to download full resolution via product page

Caption: Synthetic workflow for 1H-1,2,3-Triazole-1-ethanol.
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Key Applications in Research and Drug
Development
The primary utility of 1H-1,2,3-Triazole-1-ethanol is as a versatile building block for creating

more complex molecules. The triazole core acts as a stable linker, while the ethanol arm

provides a point of attachment.

Bioisostere and Pharmacophore: The 1,2,3-triazole ring is often used as a bioisostere for

amide bonds, offering improved metabolic stability and different geometric constraints. Its

ability to participate in hydrogen bonding makes it an effective pharmacophore in its own

right.[6]

Linker in Drug Conjugates: The terminal hydroxyl group can be readily derivatized to link the

triazole moiety to other pharmacologically active fragments, such as in the development of

dual-action inhibitors or targeted drug delivery systems.[12] For instance, it can be esterified

with a carboxylic acid-containing drug or converted to an azide or alkyne for subsequent

"click" reactions.

Precursor for Biologically Active Compounds: Derivatives of 1,2,3-triazoles have

demonstrated a vast array of biological activities, including anticancer, antifungal, and

antiviral properties.[2][13][14] This molecule serves as an excellent starting point for

synthesizing libraries of novel triazole derivatives for high-throughput screening.
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Core Building Block

Drug Discovery Applications Resulting Conjugates

1H-1,2,3-Triazole-1-ethanol Triazole Ring -CH₂CH₂OH

Esterification
(Link to Drug A-COOH)

Etherification
(Link to Drug B-X)

Functionalization
(e.g., to Azide/Alkyne)

Triazole-Linker-Drug A
(Prodrug, Dual-Action)

Triazole-Linker-Drug B
(Targeted Agent)

New Click Chemistry Reagent

Click to download full resolution via product page

Caption: Role as a versatile building block in drug development.

Safety, Handling, and Storage
Proper handling of 1H-1,2,3-Triazole-1-ethanol is essential for laboratory safety. It is classified

as harmful and an irritant.

Hazard Identification:

Harmful if swallowed (H302).[8]

Causes skin irritation (H315).[8]

Causes serious eye damage (H318).[8]

May cause respiratory irritation (H335).[8]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]
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Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[9]

[15]

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume

hood.[15] Avoid breathing dust or fumes.[15]

Handling and Storage:

Wash hands thoroughly after handling.[9][15]

Do not eat, drink, or smoke when using this product.[9][15]

Store in a cool, dry, well-ventilated place.[15]

Keep the container tightly closed when not in use.[15] Store locked up.[9]

First Aid Measures:

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[9][15]

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

[9][15]

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[9][15]

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[9][15]

Conclusion
1H-1,2,3-Triazole-1-ethanol is a high-value chemical intermediate with a strategic position in

modern synthetic and medicinal chemistry. Its stable heterocyclic core, combined with a

reactive hydroxyl group, provides a reliable platform for the construction of complex molecular

entities. The straightforward synthesis and well-defined safety profile make it an accessible and

powerful tool for researchers aiming to leverage the favorable properties of the 1,2,3-triazole

scaffold in drug discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1353962#1h-1-2-3-triazole-1-ethanol-basic-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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